methanone CAS No. 1114852-83-3](/img/structure/B2388934.png)
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H16FNO5S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The chemical compound has been studied in the context of its synthesis and crystal structure. Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, which shares some structural similarities with the compound you're interested in. They obtained these compounds through a three-step substitution reaction and confirmed their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study further employed density functional theory (DFT) to calculate molecular structures and compared these with values obtained from X-ray diffraction, finding consistency between the DFT-optimized molecular structures and the crystal structures. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds were investigated, revealing some physicochemical properties (Huang et al., 2021).
Biological Applications and Drug Design
Another relevant study focused on the design and synthesis of compounds for potential biological applications. Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone and investigated their in vitro antibacterial, antifungal, and antimycobacterial activities. The synthesized compounds exhibited good to moderate activity against bacterial strains, with some showing better antimycobacterial activity compared to standard drugs. Additionally, the in-silico analysis suggested excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).
Chemical Synthesis and Computational Studies
In the realm of chemical synthesis and computational studies, Preet and Cannoo (2015) explored the one-pot synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones. Their study not only provided insights into the synthesis process under ultrasonication but also involved computational studies to find the optimized geometry of synthesized compounds using DFT. The theoretical values of NMR chemical shifts were found to be in agreement with the experimental values, offering a comprehensive understanding of the molecular structure and properties of the synthesized compounds (Preet & Cannoo, 2015).
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO5S/c1-14-2-4-15(5-3-14)23(26)22-12-25(17-7-8-19-20(11-17)30-13-29-19)18-10-16(24)6-9-21(18)31(22,27)28/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBCWWIZRWADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)
![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

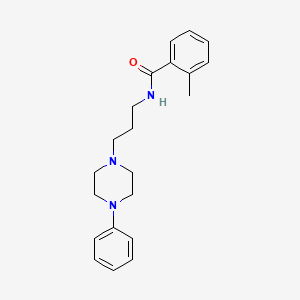
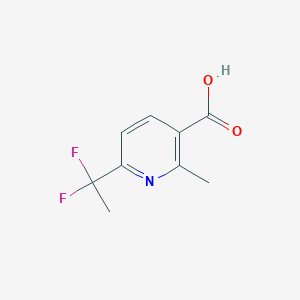
![N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)
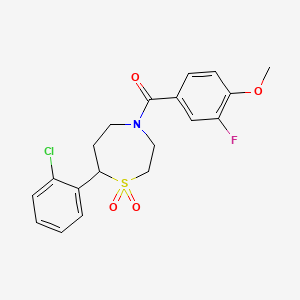

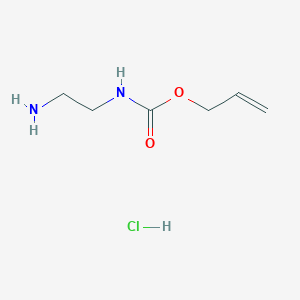
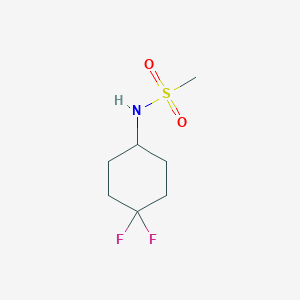
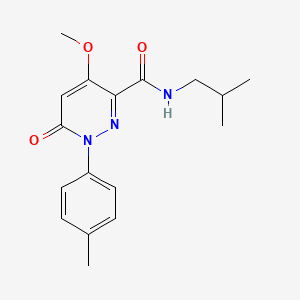
![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)